N-(3-fluoro-4-methylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyridazine core linked to a 4-methyl-1,3-thiazole ring substituted with a 4-fluorophenyl group. The acetamide moiety is further substituted with a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4OS2/c1-13-3-8-17(11-18(13)25)27-20(30)12-31-21-10-9-19(28-29-21)22-14(2)26-23(32-22)15-4-6-16(24)7-5-15/h3-11H,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGWDFRBBZMFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several sulfanyl acetamide derivatives, differing primarily in heterocyclic cores (pyridazine vs. triazole, imidazothiazole) and substituent patterns. Key comparisons include:
Pyridazine vs. Triazole Derivatives
- Example: N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (KA1-KA15) Structural Differences: Triazole core vs. pyridazine in the target compound. Activity: KA derivatives showed MIC values of 8–64 µg/mL against E. coli, S. aureus, and fungal strains. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhanced activity .
Thiazole vs. Imidazothiazole Systems
- Example: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Structural Differences: Dihydroimidazothiazole fused ring vs. isolated thiazole in the target compound.
Fluorophenyl Substituents
Key Research Findings and Implications
- Fluorine Substitution : Fluorine at the 4-position of phenyl rings enhances bioavailability and target binding across multiple studies .
- Heterocyclic Core Impact : Pyridazine-thiazole systems may offer superior metabolic stability compared to triazole analogues due to reduced oxidative degradation .
- Activity Optimization : Electron-withdrawing groups (e.g., -F, -Cl) on phenyl rings correlate with improved antimicrobial and anti-inflammatory activities .
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